molecular formula C4HBr3N2 B3230300 2,4,5-Tribromopyrimidine CAS No. 1298101-40-2

2,4,5-Tribromopyrimidine

Cat. No.: B3230300
CAS No.: 1298101-40-2
M. Wt: 316.78 g/mol
InChI Key: JGJUJAYNTZWVAT-UHFFFAOYSA-N
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Description

2,4,5-Tribromopyrimidine is an organic compound with the molecular formula C4HBr3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of three bromine atoms at positions 2, 4, and 5 makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromopyrimidine typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced bromination techniques and catalysts can optimize the reaction conditions, reducing the formation of by-products and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

    Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

2,4,5-Tribromopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Tribromopyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The bromine atoms can form strong interactions with biological targets, leading to inhibition of enzymatic activity or interference with cellular processes.

Comparison with Similar Compounds

    2,4,6-Tribromopyrimidine: Another brominated pyrimidine with bromine atoms at positions 2, 4, and 6.

    2,4-Dibromopyrimidine: A compound with two bromine atoms at positions 2 and 4.

    2,5-Dibromopyrimidine: A compound with two bromine atoms at positions 2 and 5.

Uniqueness: 2,4,5-Tribromopyrimidine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This unique arrangement allows for selective reactions and applications that may not be possible with other brominated pyrimidines.

Properties

IUPAC Name

2,4,5-tribromopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJUJAYNTZWVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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